2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Overview
Description
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a heterocyclic compound that combines a furan ring and a thiophene ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, followed by cyclization with a thiophene derivative under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
2-Acetyl-5-methylthiophene: Known for its use in the synthesis of various pharmaceuticals.
Methyl 4-cyano-5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate: Used in the development of materials with specific electronic properties.
The uniqueness of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate lies in its combined structural features of both furan and thiophene rings, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9-4-6-19-12(9)13(16)18-8-11(15)14-7-10-3-2-5-17-10/h2-6H,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSKGVJHFKMISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322866 | |
Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
387853-55-6 | |
Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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